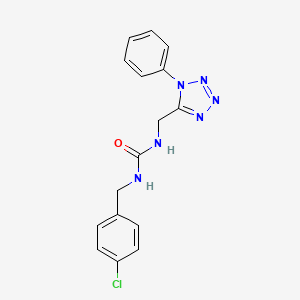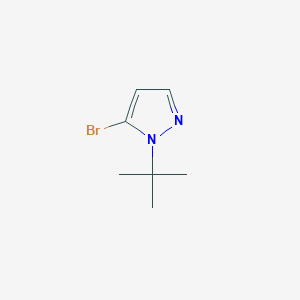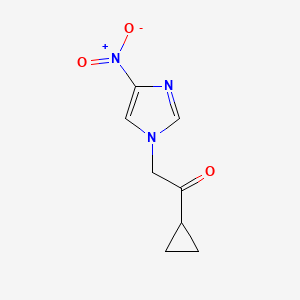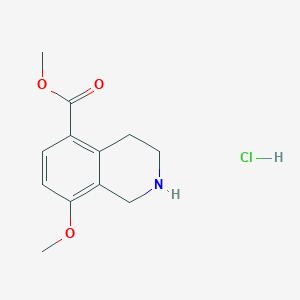
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as CBTU, is a synthetic compound that has shown promising results in scientific research applications. It belongs to the class of urea derivatives and has been studied for its potential therapeutic effects.
Wirkmechanismus
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea exerts its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. It also inhibits the production of prostaglandins, which are involved in the regulation of pain and fever.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its high potency and specificity for COX-2 inhibition. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound for use in the treatment of specific diseases, such as diabetes or hypertension. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound.
Synthesemethoden
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with phenyl isocyanate, followed by the reaction of the resulting intermediate with sodium azide and subsequent reduction with hydrogen gas. The final product is obtained through the reaction of the resulting intermediate with methyl isocyanate.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of hypertension, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHVDSDEUHEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2468475.png)

![2-phenoxy-N-[4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2468479.png)
![1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2468481.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-3-methyl-1-(3-methylbutyl)purine-2,6-dione](/img/structure/B2468482.png)
![7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2468483.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2468486.png)





